5-bromo-N-hydroxy-furan-2-carboxamidine
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Overview
Description
5-bromo-N’-hydroxyfuran-2-carboximidamide is a chemical compound with the molecular formula C₅H₅BrN₂O₂ and a molecular weight of 205.01 g/mol It is characterized by the presence of a bromine atom, a furan ring, and a carboximidamide group
Preparation Methods
The synthesis of 5-bromo-N’-hydroxyfuran-2-carboximidamide typically involves the bromination of furan-2-carboximidamide followed by hydroxylation. The reaction conditions often require the use of bromine or a brominating agent and a suitable solvent. The hydroxylation step may involve the use of hydroxylamine or a similar reagent under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-bromo-N’-hydroxyfuran-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives by reducing the bromine or hydroxyl groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N’-hydroxyfuran-2-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 5-bromo-N’-hydroxyfuran-2-carboximidamide involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
5-bromo-N’-hydroxyfuran-2-carboximidamide can be compared with other similar compounds, such as:
5-bromo-2-furancarboximidamide: Lacks the hydroxyl group, which affects its reactivity and applications.
N’-hydroxyfuran-2-carboximidamide:
5-chloro-N’-hydroxyfuran-2-carboximidamide: Substitutes bromine with chlorine, resulting in different reactivity and applications.
Properties
IUPAC Name |
5-bromo-N'-hydroxyfuran-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAZVJRYVBWHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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